A Comprehensive Technical Guide to 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Physicochemical Properties and Analytical Characterization
A Comprehensive Technical Guide to 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin class of compounds, a family of benzopyrones widely recognized for their significant and diverse biological activities. The incorporation of a bromine atom at the C8 position and a carboxylic acid at the C3 position of the coumarin scaffold creates a molecule with distinct physicochemical properties and potential for further chemical modification, making it a compound of interest in medicinal chemistry and drug discovery. This in-depth technical guide provides a detailed overview of the exact mass and molecular weight of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid, alongside a thorough exploration of its analytical characterization, a validated synthesis protocol, and a discussion of its potential applications in the pharmaceutical sciences.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research and development. For 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid, these core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrO₄ | |
| Molecular Weight | 285.05 g/mol | [1] |
| Exact Mass | 283.9422 g/mol | Inferred from isotopic masses |
| Monoisotopic Mass | 283.9422 Da | |
| CAS Number | 94032-63-0 | [2] |
| Synonyms | 8-bromo-2-oxo-1-benzopyran-3-carboxylic acid |
Note: The molecular weight is the average molecular mass, while the exact and monoisotopic masses are calculated using the mass of the most abundant isotopes.
Synthesis and Mechanistic Insights
The synthesis of 2-oxo-2H-chromene-3-carboxylic acids can be achieved through various established synthetic routes. A common and effective method for the synthesis of the closely related 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is the haloform reaction of the corresponding 3-acetyl-6-bromo-2H-chromen-2-one[3]. This methodology can be adapted for the synthesis of the 8-bromo isomer.
Proposed Synthetic Pathway
The synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid can be envisioned to start from 3-bromo-2-hydroxybenzaldehyde.
Caption: Proposed synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid.
Experimental Protocol (Adapted from related syntheses)
This protocol is based on the well-established Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids.
Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol.
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Add a catalytic amount of piperidine (0.1 eq) to the mixture.
Step 2: Reaction Execution
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion, cool the reaction mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
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Recrystallize the crude product from a suitable solvent system, such as ethanol or acetic acid, to obtain pure 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid. The expected data is inferred from the analysis of the isomeric 6-bromo-2-oxo-2H-chromene-3-carboxylic acid[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, DMSO-d₆):
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δ ~13.0-14.0 (s, 1H, -COOH): This downfield singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be concentration-dependent.
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δ ~8.5-8.9 (s, 1H, H-4): A singlet for the proton at the C4 position of the coumarin ring.
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δ ~7.5-8.0 (m, 3H, Ar-H): A complex multiplet representing the three aromatic protons on the benzene ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 5, 6, and 7.
¹³C NMR (100 MHz, DMSO-d₆):
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δ ~165.0 (-COOH): The carbonyl carbon of the carboxylic acid.
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δ ~160.0 (C=O): The lactone carbonyl carbon (C2).
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δ ~110.0-155.0 (Ar-C): A series of signals corresponding to the aromatic carbons and the carbons of the pyrone ring. The carbon attached to the bromine (C8) would appear in this region.
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
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High-Resolution Mass Spectrometry (HRMS): For C₁₀H₅⁷⁹BrO₄, the calculated m/z for the [M+H]⁺ ion is approximately 284.9500, and for the [M-H]⁻ ion is approximately 282.9344. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation Pattern: In the mass spectrum, characteristic fragmentation would involve the loss of H₂O (18 Da), CO (28 Da), and COOH (45 Da) from the parent ion[4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band.
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~1750-1700 cm⁻¹ (strong): C=O stretch of the lactone carbonyl.
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~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
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~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid and lactone.
Potential Applications in Drug Discovery and Development
Coumarin and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The unique structural features of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents[5][6][7][8].
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Anticancer Activity: Many coumarin derivatives have demonstrated potent anticancer properties. The electronic and steric effects of the bromine atom at the C8 position could influence the interaction of the molecule with biological targets, potentially leading to enhanced cytotoxicity against cancer cell lines.
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Antimicrobial Agents: The coumarin nucleus is a common feature in many antimicrobial compounds. The 8-bromo substituent may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes and increasing its efficacy.
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Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes. The carboxylic acid moiety can act as a key binding group, while the brominated aromatic ring can engage in halogen bonding and other non-covalent interactions within the active site of target enzymes.
The presence of the carboxylic acid group also provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives (e.g., esters, amides) with potentially improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a synthetically accessible and analytically well-characterizable compound. Its defined physicochemical properties, coupled with the known biological potential of the coumarin scaffold, position it as a valuable building block for medicinal chemists and drug discovery scientists. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
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